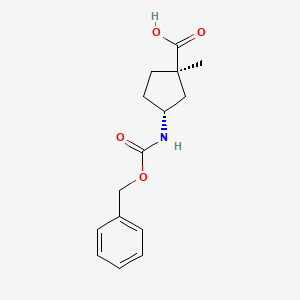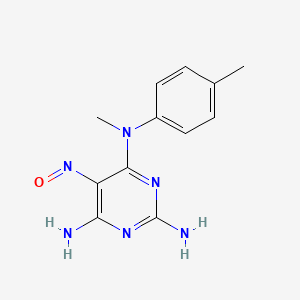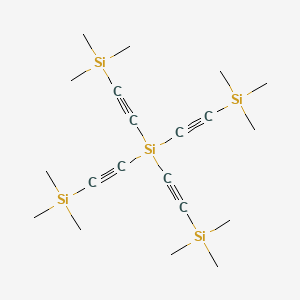
Tetrakis(trimethylsilylethynyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrakis(trimethylsilylethynyl)silane is an organosilicon compound with the molecular formula C12H36Si5. It is a colorless, sublimable solid with a high melting point. The molecule has tetrahedral symmetry and is notable for having silicon bonded to four other silicon atoms, similar to elemental silicon .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetrakis(trimethylsilylethynyl)silane is prepared by the reaction of trimethylsilyl chloride, silicon tetrachloride, and lithium. The reaction proceeds as follows: [ 4 \text{Me}_3\text{SiCl} + \text{SiCl}_4 + 8 \text{Li} \rightarrow (\text{Me}_3\text{Si})_4\text{Si} + 8 \text{LiCl} ] This reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the chlorosilanes .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and controlled environments helps in maintaining the consistency and quality of the compound .
Chemical Reactions Analysis
Types of Reactions
Tetrakis(trimethylsilylethynyl)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silicon dioxide and other silicon-containing compounds.
Reduction: Reduction reactions can lead to the formation of silicon hydrides.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, ozone, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve halogenating agents like chlorine or bromine.
Major Products Formed
Oxidation: Silicon dioxide (SiO2) and other silicon oxides.
Reduction: Silicon hydrides such as tris(trimethylsilyl)silane.
Substitution: Various substituted silanes depending on the substituent introduced.
Scientific Research Applications
Tetrakis(trimethylsilylethynyl)silane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in organic synthesis.
Biology: The compound is used in the development of silicon-based biomaterials and as a component in certain biochemical assays.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in medical devices.
Industry: It is used in the production of silicon-based polymers and as a precursor for the deposition of silicon-containing films
Mechanism of Action
The mechanism by which tetrakis(trimethylsilylethynyl)silane exerts its effects involves the interaction of its silicon atoms with various molecular targets. The trimethylsilyl groups can be cleaved under specific conditions, allowing the silicon atoms to form bonds with other elements or compounds. This reactivity makes it a versatile reagent in chemical synthesis .
Comparison with Similar Compounds
Similar Compounds
Tris(trimethylsilyl)silane: Another organosilicon compound with similar reactivity but different structural properties.
Tetrakis(trimethylsilyloxy)silane: Used in similar applications but has different functional groups attached to the silicon atoms
Uniqueness
Tetrakis(trimethylsilylethynyl)silane is unique due to its tetrahedral symmetry and the presence of four silicon atoms bonded to a central silicon atom. This structure imparts specific reactivity and stability, making it valuable in various scientific and industrial applications .
Properties
Molecular Formula |
C20H36Si5 |
|---|---|
Molecular Weight |
416.9 g/mol |
IUPAC Name |
tetrakis(2-trimethylsilylethynyl)silane |
InChI |
InChI=1S/C20H36Si5/c1-21(2,3)13-17-25(18-14-22(4,5)6,19-15-23(7,8)9)20-16-24(10,11)12/h1-12H3 |
InChI Key |
FXYVWQSQXBWQDE-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#C[Si](C#C[Si](C)(C)C)(C#C[Si](C)(C)C)C#C[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(E)-1-(3-bromo-4-fluorophenyl)ethylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14023318.png)

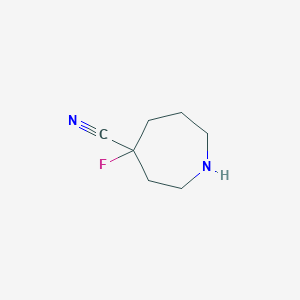
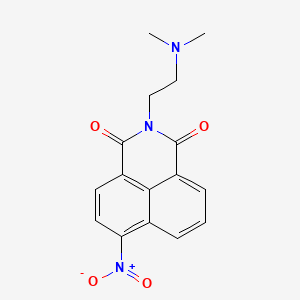
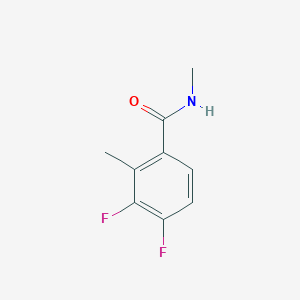

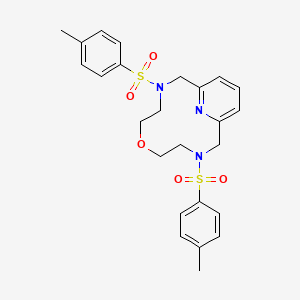
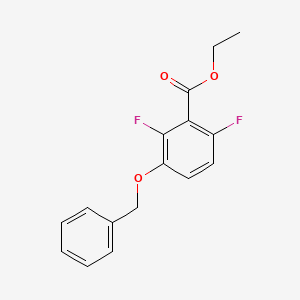


![cis-tert-Butyl (3aR,6aS)-5-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate oxalate](/img/structure/B14023396.png)
